molecular formula C21H16FN3O2 B11558856 N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11558856
M. Wt: 361.4 g/mol
InChI Key: LBTSSLPOHNZTIL-OEAKJJBVSA-N
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Description

It is characterized by the presence of a fluorine atom, a hydrazinecarbonyl group, and a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with 3-aminobenzohydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with benzaldehyde in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazinecarbonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FLUORO-N-(3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydrazinecarbonyl group.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H16FN3O2/c22-19-12-5-4-11-18(19)21(27)24-17-10-6-9-16(13-17)20(26)25-23-14-15-7-2-1-3-8-15/h1-14H,(H,24,27)(H,25,26)/b23-14+

InChI Key

LBTSSLPOHNZTIL-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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